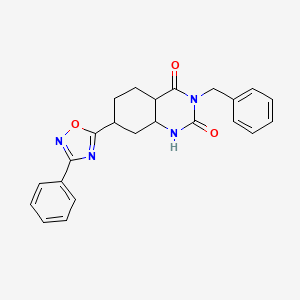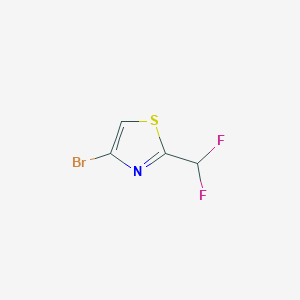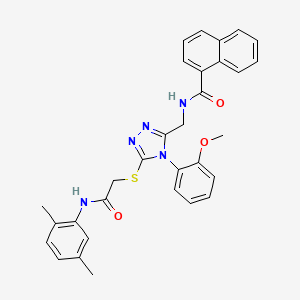![molecular formula C29H31N5O3 B2499226 4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine CAS No. 1189691-04-0](/img/structure/B2499226.png)
4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine" is a synthetic molecule that likely belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine derivatives have been extensively studied for their potential as central nervous system agents, neuroleptic agents, antimicrobial agents, and enzyme inhibitors, among other uses. The structure of the compound suggests it may interact with various biological targets due to the presence of the piperidine ring, a phenylisoxazole moiety, and a benzyl group.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that include the formation of the piperidine ring, followed by functionalization with various substituents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor, followed by N-sulfonation . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of a benzoyl group and subsequent modifications to enhance activity . Although the exact synthesis of "4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine" is not detailed in the provided papers, these methods offer insight into possible synthetic routes.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the conformation of the piperidine and morpholine rings, as well as the planarity of the benzisoxazole ring, can significantly influence the compound's interactions with biological targets . The presence of substituents like the benzyl group and the phenylisoxazole moiety can also affect the molecule's binding affinity and selectivity towards different receptors or enzymes.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The reactivity of the piperidine nitrogen and the nature of the substituents can dramatically enhance the activity of the compounds, as seen in anti-acetylcholinesterase (anti-AChE) activity studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and crystallinity, are influenced by their molecular structure. The presence of different functional groups can lead to variations in these properties, which in turn affect the compound's pharmacokinetics and pharmacodynamics. For example, the crystalline structure and intermolecular interactions of a novel bioactive heterocycle were analyzed using Hirshfeld surface analysis to understand its stability in the solid state .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
- Compounds related to 4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine have been synthesized and demonstrated moderate to significant antimicrobial and antibacterial activity. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Furthermore, the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions showed potent antimicrobial agents (Kottapalle & Shinde, 2021).
Neurological and Psychotropic Research
- 4-Benzylpiperidine derivatives have been explored for their potential in treating neurological conditions and as psychotropic agents. For example, 4-phenoxypiperidines, which are structurally related to 4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine, were found to be potent H3 antagonists and have demonstrated in vivo efficacy in rat models related to wakefulness and neurological activities (Dvorak et al., 2005). Similarly, novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have been synthesized and evaluated for their antidepressant-like profile, showing significant effects in experimental models (Köksal & Bilge, 2007).
Anti-Arrhythmic and Anti-Acetylcholinesterase Activity
- Research has been conducted on piperidine-based derivatives for their anti-arrhythmic and anti-acetylcholinesterase activities. For instance, compounds synthesized from 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Also, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with some derivatives showing substantial activity (Sugimoto et al., 1990).
Antileukemic Activity
- Compounds structurally related to 4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine have been synthesized and shown potential antileukemic activity. Specifically, a compound exhibited cytotoxic potential against leukemia cell lines and was characterized by crystallography (Guillon et al., 2018).
Zukünftige Richtungen
Piperidine derivatives, including “4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine”, continue to be a pivotal cornerstone in the production of drugs . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Therefore, the development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need and holds significant clinical value .
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-25-12-5-4-9-23(25)19-31-28(35)21-13-16-34(17-14-21)27-24(11-7-15-30-27)29-32-26(33-37-29)22-10-6-8-20(2)18-22/h4-12,15,18,21H,3,13-14,16-17,19H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVASRCPWTBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)


![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)
![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)
